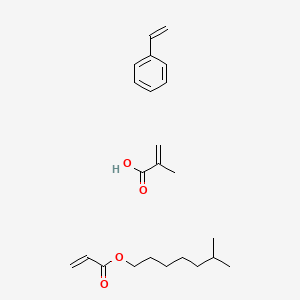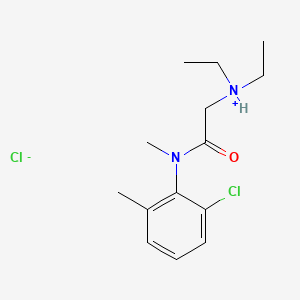
6'-Chloro-2-(diethylamino)-N-methyl-o-acetotoluidide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-chloro-N,6-dimethylanilino)-2-oxoethyl]-diethylazanium chloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a chloro group, a dimethylanilino group, and a diethylazanium chloride moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-chloro-N,6-dimethylanilino)-2-oxoethyl]-diethylazanium chloride typically involves the reaction of 2-chloro-N,6-dimethylaniline with diethylazanium chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the desired reaction conditions. The final product is purified using techniques such as recrystallization or chromatography to achieve the required purity levels for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2-chloro-N,6-dimethylanilino)-2-oxoethyl]-diethylazanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted anilines.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(2-chloro-N,6-dimethylanilino)-2-oxoethyl]-diethylazanium chloride is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules .
Biology
In biological research, this compound is used to study the effects of chloro and dimethylanilino groups on biological systems. It is also used in the development of new pharmaceuticals .
Medicine
In medicine, [2-(2-chloro-N,6-dimethylanilino)-2-oxoethyl]-diethylazanium chloride is investigated for its potential therapeutic properties, including its use as an anti-inflammatory agent .
Industry
Industrially, this compound is used in the production of dyes, pigments, and other chemical intermediates .
Mécanisme D'action
The mechanism of action of [2-(2-chloro-N,6-dimethylanilino)-2-oxoethyl]-diethylazanium chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro group and dimethylanilino moiety play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-(2,6-dimethylphenyl)acetamide
- 2-chloro-2’,6’-dimethylacetanilide
- N-(2,6-Dimethylphenyl)-2-chloroacetamide
- N-(2,6-Xylyl)chloroacetamide
Uniqueness
What sets [2-(2-chloro-N,6-dimethylanilino)-2-oxoethyl]-diethylazanium chloride apart from similar compounds is its unique combination of functional groups, which provides it with distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
77966-51-9 |
|---|---|
Formule moléculaire |
C14H22Cl2N2O |
Poids moléculaire |
305.2 g/mol |
Nom IUPAC |
[2-(2-chloro-N,6-dimethylanilino)-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C14H21ClN2O.ClH/c1-5-17(6-2)10-13(18)16(4)14-11(3)8-7-9-12(14)15;/h7-9H,5-6,10H2,1-4H3;1H |
Clé InChI |
UTBLFPVOBAXWQC-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC(=O)N(C)C1=C(C=CC=C1Cl)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


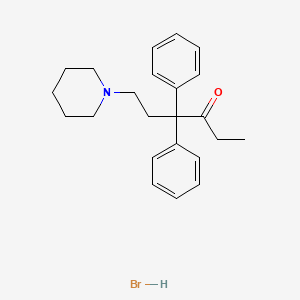
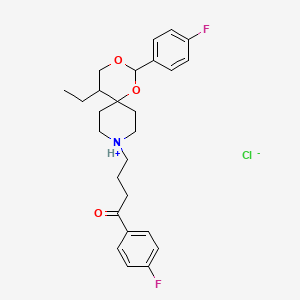
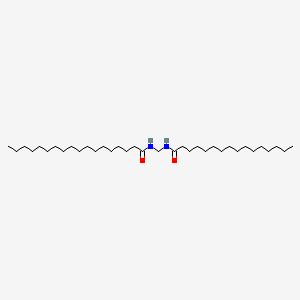
![2-Methyl-2-[3-(trimethylsilyl)but-2-EN-1-YL]cyclohexan-1-one](/img/structure/B13764679.png)
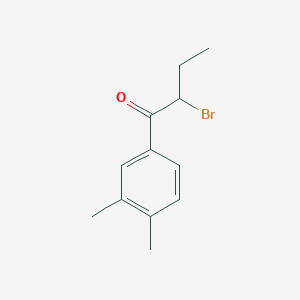
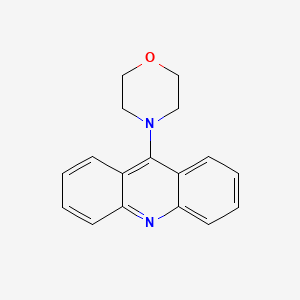
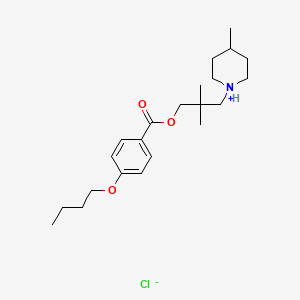
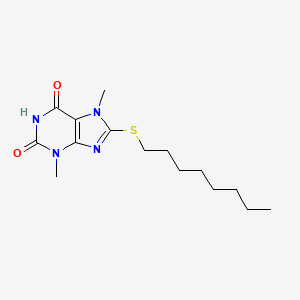
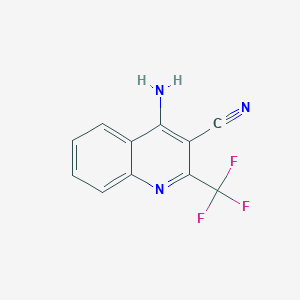
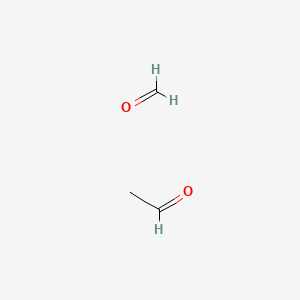


![1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13764722.png)
